An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Decenoic Acid
An In-depth Technical Guide to the Physicochemical Properties of (E)-2-Decenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Decenoic acid, a monounsaturated medium-chain fatty acid, is a molecule of significant interest in various scientific fields. It is notably found in royal jelly produced by honeybees and has been identified as a signaling molecule in microbial communities, particularly in the context of biofilm dispersion.[1] Its derivatives have also shown promise in neuroscience, exhibiting neurotrophin-like activities.[2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of (E)-2-Decenoic acid, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.
Physicochemical Data Summary
The quantitative physicochemical properties of (E)-2-Decenoic acid are summarized in the tables below for easy reference and comparison.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈O₂ | [4] |
| Molecular Weight | 170.25 g/mol | [4][5][6] |
| Appearance | Colorless clear liquid (est.) | [5] |
| Odor | Fruity | [5] |
| Flavor | Fruity | [5] |
Table 2: Thermodynamic Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 12.00 °C | @ 760.00 mm Hg | [5] |
| Boiling Point | 161.00 to 162.00 °C | @ 15.00 mm Hg | [5] |
| 278.00 to 279.00 °C | @ 760.00 mm Hg | [5] | |
| Flash Point | > 100.00 °C | TCC | [5] |
| Vapor Pressure | 0.001000 mmHg | @ 25.00 °C (est.) | [5] |
Table 3: Solubility and Partitioning
| Property | Value | Solvent/System | Source(s) |
| logP (o/w) | 3.715 (est.) | Octanol/Water | [5] |
| Solubility | ≥8.8 mg/mL | DMSO | [4] |
| ≥161.4 mg/mL | Ethanol | [4] | |
| <3.01 mg/mL | Water | [4] | |
| ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] | |
| ≥ 2.5 mg/mL | 10% DMSO, 90% Corn Oil | [2] |
Table 4: Other Physicochemical Data
| Property | Value | Conditions | Source(s) |
| Specific Gravity | 0.92300 to 0.93300 | @ 25.00 °C | [5] |
| Refractive Index | 1.45600 to 1.46600 | @ 20.00 °C | [5] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of (E)-2-Decenoic acid.
Determination of Melting Point
The melting point of (E)-2-Decenoic acid, which is a low-melting solid, can be determined using the capillary tube method with a suitable melting point apparatus.
Materials:
-
(E)-2-Decenoic acid sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample requires powdering)
-
Ice bath
Procedure:
-
Sample Preparation: If the sample is not already a fine powder, gently crush a small amount using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid, approximately 2-3 mm in height, into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Cooling: Since the melting point is near room temperature, pre-cool the heating block of the apparatus or use a system capable of controlled cooling and heating.
-
Heating and Observation:
-
Set the heating rate to a slow, controlled pace (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Repeat: For accuracy, perform the determination in triplicate and report the average melting range.
Determination of Boiling Point under Reduced Pressure
Given the high boiling point of (E)-2-Decenoic acid at atmospheric pressure, determination under reduced pressure is recommended to prevent decomposition.
Materials:
-
(E)-2-Decenoic acid sample
-
Small-scale distillation apparatus (e.g., Hickman still or short-path distillation head)
-
Round-bottom flask
-
Thermometer
-
Vacuum source with a manometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus. Place a small volume (e.g., 1-2 mL) of (E)-2-Decenoic acid and a few boiling chips into the round-bottom flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser or collection vessel.
-
Vacuum Application: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level (e.g., 15 mm Hg). Record the exact pressure from the manometer.
-
Heating: Gently and uniformly heat the flask using a heating mantle or oil bath.
-
Observation and Recording:
-
Observe the reflux and distillation of the liquid.
-
When the temperature on the thermometer stabilizes during distillation, record this temperature as the boiling point at the measured pressure.
-
-
Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, though direct measurement at reduced pressure is often more accurate for high-boiling compounds.
Determination of Solubility
The solubility of (E)-2-Decenoic acid can be determined in various solvents using the shake-flask method.
Materials:
-
(E)-2-Decenoic acid sample
-
A range of solvents (e.g., water, ethanol, DMSO, PEG300, Tween-80, saline, corn oil)
-
Small vials with tight-fitting caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or water bath
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of (E)-2-Decenoic acid to a known volume of each solvent in separate vials.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. If necessary, centrifuge the vials at a constant temperature to ensure complete separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw a known aliquot of the clear supernatant from each vial. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC-MS) to determine the concentration of (E)-2-Decenoic acid.
-
Calculation: Calculate the solubility in mg/mL or mol/L from the measured concentration and the dilution factor.
Determination of pKa
The acid dissociation constant (pKa) of the carboxylic acid group in (E)-2-Decenoic acid can be determined by potentiometric titration.
Materials:
-
(E)-2-Decenoic acid sample
-
Calibrated pH meter with an electrode
-
Burette
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Beaker
-
Magnetic stirrer and stir bar
-
Deionized water (CO₂-free)
-
A suitable co-solvent if the acid is not sufficiently soluble in water (e.g., ethanol-water mixture)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of (E)-2-Decenoic acid and dissolve it in a known volume of deionized water (or co-solvent).
-
Titration Setup: Place the beaker with the acid solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode.
-
Titration:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small, known increments.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.
-
The pH at the half-equivalence point is equal to the pKa of the acid.
-
Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.
-
Spectroscopic Analysis
Sample Preparation:
-
Dissolve 5-25 mg of (E)-2-Decenoic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7][8][9][10]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[7][8]
-
Cap the NMR tube and ensure the solution is homogeneous.
¹H and ¹³C NMR Analysis:
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.
-
Use standard acquisition parameters. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[9]
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Sample Preparation (Neat Liquid Film):
-
Place a small drop of liquid (E)-2-Decenoic acid onto a clean, dry salt plate (e.g., KBr or NaCl).[11]
-
Place a second salt plate on top and gently press to form a thin, uniform film.[11]
-
Mount the plates in the spectrometer's sample holder.
FT-IR Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the prepared plates into the spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum will be the ratio of the sample spectrum to the background spectrum, expressed in absorbance or transmittance.
Sample Preparation (Derivatization):
-
To improve volatility and chromatographic performance, the carboxylic acid group can be derivatized, for example, by esterification to its methyl ester.[12][13]
-
Alternatively, for analysis of the free fatty acid, derivatization to a pentafluorobenzyl (PFB) ester can be performed.[14]
-
Dry the sample under a stream of nitrogen.
-
Add a solution of pentafluorobenzyl bromide and a catalyst (e.g., diisopropylethylamine) in an aprotic solvent (e.g., acetonitrile).[14]
-
Incubate at room temperature to allow the reaction to complete.[14]
-
Dry the derivatized sample and reconstitute in a suitable solvent for injection (e.g., iso-octane).[14]
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program that effectively separates the analyte from other components.
-
The mass spectrometer can be operated in either full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.
Signaling Pathways and Logical Relationships
Biofilm Dispersion in Pseudomonas aeruginosa
(E)-2-Decenoic acid (specifically its cis-isomer, also known as cis-DA) acts as a signaling molecule that induces the dispersion of Pseudomonas aeruginosa biofilms.[1][15][16] The signaling is initiated by the sensor protein DspS.[15][16][17] This leads to a reduction in the intracellular levels of cyclic dimeric guanosine monophosphate (c-di-GMP), a key second messenger that promotes biofilm formation.[15] The decrease in c-di-GMP levels is mediated by phosphodiesterases such as DipA and RbdA, and involves other regulatory proteins like BdlA and AmrZ, ultimately leading to the expression of matrix-degrading enzymes and the release of cells from the biofilm.[15][16]
Caption: Biofilm dispersion signaling pathway initiated by cis-2-Decenoic acid.
Neurotrophin-like Signaling of (E)-2-Decenoic Acid Ethyl Ester (DAEE)
The ethyl ester derivative of (E)-2-Decenoic acid (DAEE) has been shown to possess neurotrophin-like activities.[2][3] It activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway by activating MEK.[18][19][20][21][22] This activation of the MEK/ERK pathway leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB).[23][24][25][26][27] Activated CREB then promotes the transcription of genes involved in neuronal survival and plasticity.
Caption: Neurotrophin-like signaling cascade of DAEE via the MEK/ERK/CREB pathway.
Conclusion
(E)-2-Decenoic acid possesses a unique set of physicochemical properties that underpin its biological activities. This guide provides a foundational resource for researchers working with this versatile fatty acid, offering standardized data, detailed experimental protocols, and a visual representation of its key signaling roles. A thorough understanding of these fundamental characteristics is crucial for its application in drug development, microbiology, and neuroscience research.
References
- 1. Frontiers | Dissection of the cis-2-decenoic acid signaling network in Pseudomonas aeruginosa using microarray technique [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. raybiotech.com [raybiotech.com]
- 5. (E)-2-decenoic acid, 334-49-6 [thegoodscentscompany.com]
- 6. trans-2-Decenoic acid | C10H18O2 | CID 5282724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation [nmr.chem.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. 2-Decenoic acid, methyl ester, (E)- [webbook.nist.gov]
- 13. 2-Decenoic acid, methyl ester, (E)- [webbook.nist.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Constitutive activation of the MEK/ERK pathway mediates all effects of oncogenic H-ras expression in primary erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Activation of the Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway by Conventional, Novel, and Atypical Protein Kinase C Isotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Raf/MEK/ERK pathway: new concepts of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]
- 25. youtube.com [youtube.com]
- 26. Modulation of CREB and its associated upstream signaling pathways in pesticide-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Temporal Decoding of MAP Kinase and CREB Phosphorylation by Selective Immediate Early Gene Expression | PLOS One [journals.plos.org]
